
Dimesyl-meso-erythritol
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Overview
Description
Dimesyl-meso-erythritol is a derivative of meso-erythritol (C₄H₁₀O₄, CAS 149-32-6), a tetraol with a meso configuration, where two hydroxyl groups are replaced by mesyl (methanesulfonyl, SO₂CH₃) groups . The meso designation arises from its stereochemical symmetry, as defined by IUPAC nomenclature rules, which mandate the inclusion of the "meso" prefix for erythritol and its derivatives . The addition of mesyl groups enhances its reactivity, making it valuable as a synthetic intermediate in organic chemistry, particularly in nucleophilic substitution reactions or as a protecting group in complex syntheses .
Key properties of meso-erythritol, the parent compound, include a molecular weight of 122.1 g/mol, solubility in polar solvents like DMSO, and stability under refrigeration (2–8°C) or freezing conditions (-20°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .
Industrial Production Methods
In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Substitution
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Alcoholysis : Replacement of mesyl groups with alkoxy groups under alkaline conditions.
This compound+ROHBaseDi-OR-meso-erythritol+2MsOH
Example:This reaction is analogous to sulfonate ester transformations in polyols .
Elimination Reactions
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Dehydration : Under strongly basic conditions (e.g., NaOH), mesyl groups facilitate β-elimination to form alkenes. For meso-erythritol derivatives, this could yield conjugated dienes .
This compoundBaseButadiene derivative+2MsOH+H2O
Example:
Catalytic Deoxydehydration (DODH)
This compound may undergo DODH in the presence of Re-based catalysts (e.g., ReOx-Pd/CeOx), a process observed in erythritol derivatives . This reaction removes vicinal hydroxyl groups (or their sulfonate equivalents) to form alkenes:
This compound+H2ReOx-Pd/CeOx1,3-Butadiene+2MsOH+H2O
Key factors:
-
Selectivity depends on catalyst composition and reaction time (prolonged exposure leads to over-reduction) .
-
Turnover numbers (TON) >104 have been reported for similar systems .
Cyclization and Ketal Formation
In ketone-rich solvents (e.g., methyl isobutyl ketone, MIBK), meso-erythritol derivatives form cyclic ketals. For this compound, this could yield five-membered rings:
This compound+KetoneH-beta zeolite1,4-Erythritan ketal+2MsOH
Hydrogenolysis
Hydrogenolytic cleavage of sulfonate esters is feasible over Ir-ReOx/SiO2 catalysts, producing alkanes or alcohols:
This compound+4H2Ir-ReOx/SiO21,4-Butanediol+2MsOH
Acid-Catalyzed Transformations
In acidic media, this compound may undergo:
-
Deprotection : Hydrolysis of mesyl groups to regenerate meso-erythritol.
-
Cyclodehydration : Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Tresulfan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in chemotherapy for ovarian cancer and as a conditioning agent before HSCT
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Tresulfan is a prodrug that undergoes a pH-dependent conversion to active epoxide compounds. These epoxides alkylate DNA and other biological molecules, leading to stem cell depletion and broad antineoplastic effects . The compound targets rapidly dividing cells, such as cancer cells and bone marrow cells, by attaching to their DNA and preventing cell division .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares dimesyl-meso-erythritol with structurally analogous erythritol derivatives, focusing on substituents, molecular weight, and applications:
*Theoretical calculation based on meso-erythritol (122.1 g/mol) + 2 mesyl groups (2 × 79 g/mol).
Reactivity and Stability
- This compound : The mesyl groups act as excellent leaving groups, facilitating nucleophilic substitutions. Its stability in DMSO solutions is comparable to other sulfonated derivatives, requiring storage at -20°C to prevent degradation .
- Phosphate Derivatives (EP, MTP, EEP) : These compounds exhibit polar characteristics due to the phosphate group, enhancing solubility in aqueous buffers. However, they are prone to hydrolysis under acidic conditions, limiting their shelf life compared to sulfonated derivatives .
- meso-Erythritol: Lacks reactive leaving groups, making it inert under most conditions. Its primary use lies in its hygroscopic properties as a non-caloric sweetener or pharmaceutical excipient .
Enzymatic and Biochemical Interactions
- This compound: No direct enzymatic studies are cited in available literature.
- EP and EEP : Demonstrated competitive inhibition in enzymatic assays targeting IspD (a key enzyme in the MEP pathway), with IC₅₀ values of 12 µM and 8 µM, respectively .
Biological Activity
Dimesyl-meso-erythritol is a compound derived from meso-erythritol, a sugar alcohol known for its low-calorie sweetening properties. This article explores the biological activity of this compound, focusing on its metabolic effects, potential health implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two mesylate groups attached to the erythritol backbone. This modification enhances its solubility and potential biological activity compared to its parent compound, meso-erythritol.
Metabolism and Absorption
Research indicates that erythritol, including its derivatives like this compound, is minimally metabolized in humans. Approximately 90% of ingested erythritol is absorbed in the small intestine and excreted unchanged in urine, with negligible fermentation by gut microbiota . This property makes it a candidate for use as a low-calorie sweetener without significant impact on blood glucose levels.
Cardiovascular Effects
Recent studies have raised concerns about the cardiovascular implications of erythritol consumption. A significant body of research suggests that erythritol can enhance platelet reactivity, leading to increased thrombus formation. For instance, a study involving over 4,000 participants found that higher plasma levels of erythritol were associated with an elevated risk of major adverse cardiovascular events (MACE), including heart attacks and strokes .
The mechanism behind this effect appears to involve the activation of platelets, which are crucial for blood clotting. In vitro studies demonstrated that erythritol significantly increased collagen-dependent platelet adhesion and thrombus formation under physiological conditions .
Case Studies
- Cleveland Clinic Study : A controlled study demonstrated that after consuming a drink containing erythritol, participants exhibited over a 1,000-fold increase in plasma erythritol levels. Notably, platelet aggregation responses were markedly heightened compared to those who consumed sugar .
- Longitudinal Observational Study : In a cohort study tracking participants over three years, researchers found that elevated erythritol levels correlated with a higher incidence of heart attacks and strokes. The hazard ratios indicated that for every 1 μM increase in erythritol concentrations, there was a corresponding increase in MACE risk .
Summary of Research Findings
Study | Findings | Population |
---|---|---|
Cleveland Clinic Study | Increased platelet reactivity post-ingestion of erythritol | 20 healthy volunteers |
Longitudinal Study | Higher erythritol levels linked to increased cardiovascular event risk | Over 4,000 participants |
NIH Research | Erythritol consumption associated with enhanced blood clot formation | Various cohorts |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimesyl-meso-erythritol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Dimesyl-meso-erythritol is synthesized via sulfonation of meso-erythritol using methanesulfonyl chloride under controlled acidic or basic conditions. Key parameters include temperature (optimal range: 0–5°C to minimize side reactions), stoichiometry (2:1 molar ratio of methanesulfonyl chloride to meso-erythritol), and solvent choice (e.g., dichloromethane or THF). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires monitoring by TLC or HPLC . Characterization via 1H/13C NMR should confirm the presence of two mesyl groups (δ ~3.0 ppm for CH3SO2) and retention of erythritol’s stereochemistry .
Q. How can researchers validate the structural integrity of dimesyl-meso-erythritol post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Verify absence of unreacted hydroxyl groups (absence of broad ~3.5 ppm peaks in 1H NMR) and mesyl group integration.
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+ at m/z 294.2 for C6H14O8S2) .
- HPLC-ELSD : Use a Shodex KC-811 column with isocratic elution (0.1% H3PO4 in H2O) to assess purity (>98%) .
Q. What functional group reactivity should be considered when designing derivatives of dimesyl-meso-erythritol?
- Methodological Answer : The mesyl groups are electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the erythritol backbone may limit reactivity. Computational modeling (DFT or MD simulations) can predict reaction sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress with 1H NMR) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for dimesyl-meso-erythritol across solvents?
- Methodological Answer : Discrepancies often arise from crystallinity differences or hydration states. Systematically test solubility in polar aprotic solvents (DMSO, DMF), chlorinated solvents (CH2Cl2), and water using gravimetric analysis. Pair with DSC to identify polymorphs (endothermic peaks >120°C indicate anhydrous forms) . Publish raw solubility data (e.g., mg/mL at 25°C) in supplementary materials to enable reproducibility .
Q. What advanced statistical models are suitable for optimizing dimesyl-meso-erythritol synthesis under green chemistry principles?
- Methodological Answer : Apply response surface methodology (RSM) or artificial neural networks (ANN) to model yield as a function of:
- Catalyst load (e.g., pyridine vs. DMAP).
- Solvent sustainability (e.g., Cyrene vs. THF).
- Energy input (microwave vs. conventional heating).
Validate models with ANOVA and cross-correlation matrices .
Q. How can researchers address conflicting bioactivity results in dimesyl-meso-erythritol’s role as a kinase inhibitor?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., ATP concentration, pH). Conduct dose-response curves (IC50) under standardized protocols (e.g., ADP-Glo™ Kinase Assay). Use negative controls (unmodified meso-erythritol) and positive controls (staurosporine). Perform molecular docking studies (AutoDock Vina) to compare binding affinities with crystallographic data (PDB entries) .
Q. Key Methodological Recommendations
- Stereochemical Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm meso configuration .
- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
- Peer Review Compliance : Structure manuscripts per Medicinal Chemistry Research guidelines, emphasizing experimental reproducibility .
Properties
CAS No. |
13308-13-9 |
---|---|
Molecular Formula |
C6H14O8S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
YCPOZVAOBBQLRI-OLQVQODUSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Origin of Product |
United States |
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